![molecular formula C24H31N3O2 B236356 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPPA belongs to the class of compounds known as piperazinylphenylamides and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
EPPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against certain types of cancer cells, including breast cancer and lung cancer. EPPA has also been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. EPPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
EPPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of certain signaling pathways. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EPPA in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, the synthesis of EPPA can be challenging and requires specialized skills and equipment. Additionally, its effectiveness against different types of cancer cells may vary, and further studies are needed to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on EPPA, including its potential applications in combination therapy with other chemotherapeutic agents, its effectiveness against other types of cancer cells, and its potential use in the development of new antibiotics. Further studies are also needed to determine its mechanism of action and to optimize its dosage and administration for maximum efficacy.
Méthodes De Synthèse
The synthesis of EPPA involves the reaction of 4-(4-ethylbenzoyl)piperazine with 4-aminobenzonitrile in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation, leading to the formation of EPPA as the final product.
Propriétés
Formule moléculaire |
C24H31N3O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-5-6-23(28)25-21-11-13-22(14-12-21)26-15-17-27(18-16-26)24(29)20-9-7-19(4-2)8-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,28) |
Clé InChI |
BLIUXYNYFFANHZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
SMILES canonique |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



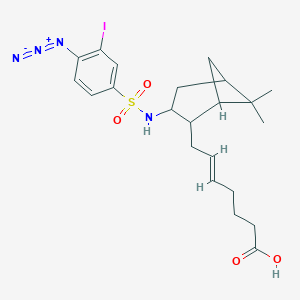
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
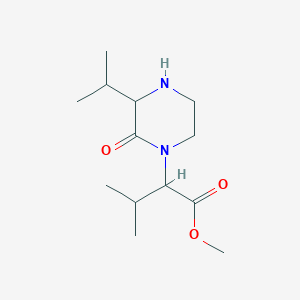
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
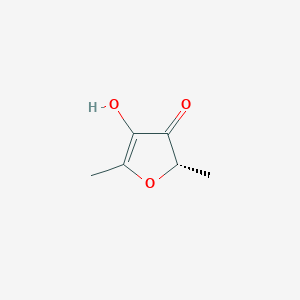
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)
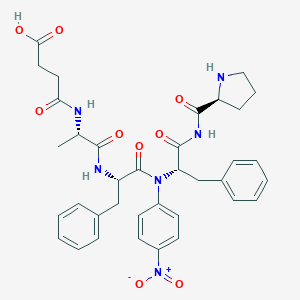
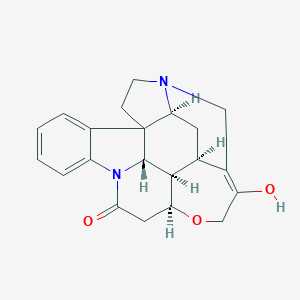
![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)